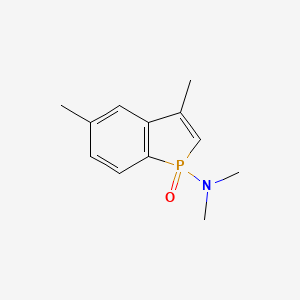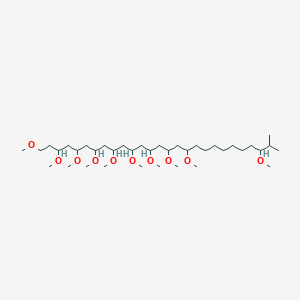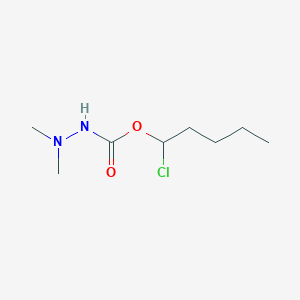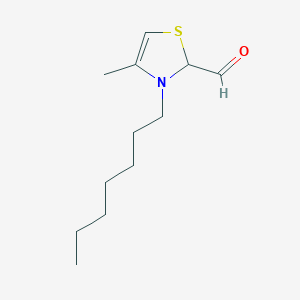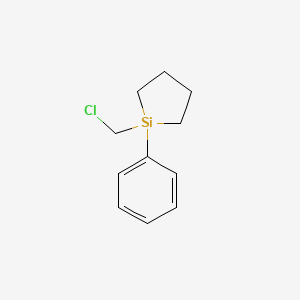![molecular formula C22H25NO4 B14337616 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 106028-59-5](/img/structure/B14337616.png)
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentylpropyl group, an amino group, and a hydroxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the cyclopentylpropylamine. This is followed by the introduction of the hydroxybenzoyl group through a series of reactions, including acylation and amination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[(3-Cyclohexylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- 2-{4-[(3-Cyclopropylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- 2-{4-[(3-Cyclobutylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
Uniqueness
Compared to similar compounds, 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid stands out due to its specific cyclopentylpropyl group, which imparts unique steric and electronic properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research domains.
Propriétés
Numéro CAS |
106028-59-5 |
|---|---|
Formule moléculaire |
C22H25NO4 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-[4-(3-cyclopentylpropylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C22H25NO4/c24-20-14-16(23-13-5-8-15-6-1-2-7-15)11-12-19(20)21(25)17-9-3-4-10-18(17)22(26)27/h3-4,9-12,14-15,23-24H,1-2,5-8,13H2,(H,26,27) |
Clé InChI |
FPAGYJLRZCQLJU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


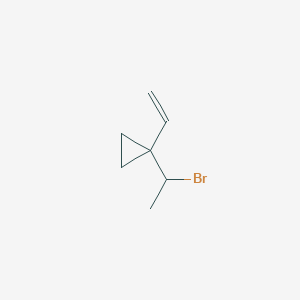

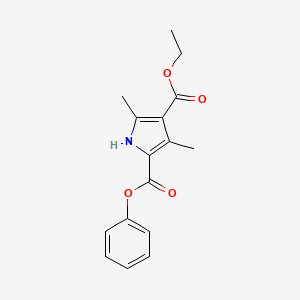

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
